molecular formula C7H6BrN3S B1526611 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine CAS No. 887475-39-0

3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

货号: B1526611
CAS 编号: 887475-39-0
分子量: 244.11 g/mol
InChI 键: XBYIGALBZPSWNX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Electronic Configuration and Aromaticity

The electronic configuration of the imidazo[1,2-a]pyrazine scaffold is characterized by extensive π-electron delocalization across both the five-membered imidazole and six-membered pyrazine rings, creating a stable aromatic system with fourteen π-electrons distributed across the fused bicyclic framework. The nitrogen atoms within the system contribute lone pairs to the aromatic π-system, with the bridgehead nitrogen (N1) playing a crucial role in maintaining the electronic integrity of the fused ring system. Quantum mechanical calculations have demonstrated that the electron density distribution is not uniform across the scaffold, with certain positions exhibiting higher nucleophilicity or electrophilicity depending on the electronic effects of the nitrogen atoms. The aromatic character of the system is confirmed by nuclear magnetic resonance spectroscopy, where the characteristic downfield chemical shifts of the aromatic protons indicate significant deshielding due to the aromatic ring current effects. The presence of multiple nitrogen atoms creates regions of varying electron density, with positions 3 and 8 being particularly susceptible to electrophilic and nucleophilic attack, respectively. This electronic heterogeneity within the scaffold provides the foundation for regioselective functionalization reactions and influences the overall reactivity profile of derivatives.

Comparative Analysis with Related Heterocyclic Systems

When compared to related heterocyclic systems, the imidazo[1,2-a]pyrazine scaffold exhibits distinct electronic and structural characteristics that differentiate it from closely related systems such as imidazo[1,2-a]pyridine and other nitrogen-containing bicyclic heterocycles. Unlike imidazo[1,2-a]pyridine, which contains only three nitrogen atoms, the imidazo[1,2-a]pyrazine system incorporates an additional nitrogen atom in the six-membered ring, significantly altering the electronic distribution and reactivity patterns. The additional nitrogen atom in the pyrazine ring increases the overall electron-deficient nature of the six-membered ring while maintaining the electron-rich character of the imidazole moiety. Comparative studies have shown that imidazo[1,2-a]pyrazine derivatives generally exhibit different regioselectivity patterns in electrophilic aromatic substitution reactions compared to their pyridine analogs, with the pyrazine system showing preference for substitution at specific positions due to the influence of the additional nitrogen atom. The basicity of the nitrogen atoms also differs between these systems, with imidazo[1,2-a]pyrazines typically showing different protonation patterns and metal coordination behaviors compared to imidazo[1,2-a]pyridines. These differences in electronic structure translate to distinct biological activity profiles, with imidazo[1,2-a]pyrazine derivatives often showing enhanced selectivity for certain enzyme targets and improved pharmacological properties in specific therapeutic applications.

Position-Specific Substitution Effects

The substitution pattern in 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine creates a unique electronic environment that significantly influences the compound's physical, chemical, and biological properties through the strategic placement of electron-withdrawing and electron-donating groups at specific positions on the heterocyclic scaffold. The selection of the 3-position for bromine substitution and the 8-position for methylthio substitution is not arbitrary but reflects careful consideration of the electronic effects and steric factors that optimize the compound's desired properties. Structure-activity relationship studies have demonstrated that the positioning of substituents on the imidazo[1,2-a]pyrazine scaffold dramatically affects biological activity, with certain positions being critical for maintaining potency while others allow for modification without significant loss of activity. The complementary electronic effects of the bromine and methylthio groups create a balanced electronic environment that enhances the compound's stability while maintaining reactivity at key positions for further functionalization. This substitution pattern also influences the compound's solubility characteristics, with the polar methylthio group improving aqueous solubility while the bromine substituent provides opportunities for further synthetic elaboration through cross-coupling reactions.

Bromine at C3: Electronic and Steric Implications

The placement of bromine at the 3-position of the imidazo[1,2-a]pyrazine scaffold introduces significant electronic and steric effects that profoundly influence the compound's reactivity and biological properties. As a halogen substituent, bromine functions as an electron-withdrawing group through inductive effects while simultaneously serving as an electron-donating group through resonance effects, creating a complex electronic environment at the 3-position. The electronegativity of bromine (2.96 on the Pauling scale) results in polarization of the carbon-bromine bond, making the carbon atom more electrophilic and influencing the reactivity of adjacent positions on the heterocyclic ring system. Regioselectivity studies have shown that the presence of bromine at the 3-position significantly affects the electronic distribution throughout the scaffold, with electron density calculations indicating reduced nucleophilicity at the 2-position and enhanced electrophilicity at the 1-position. From a steric perspective, the bromine atom's van der Waals radius of approximately 1.85 Ångströms creates significant steric bulk that can influence molecular conformation and intermolecular interactions. The 3-bromo substitution pattern has been shown to be particularly favorable for biological activity in several studies, with compounds bearing this substitution pattern demonstrating enhanced potency against specific enzyme targets compared to unsubstituted analogs. Additionally, the carbon-bromine bond serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, providing opportunities for further structural elaboration and the introduction of diverse substituents at this position.

Methylthio Group at C8: Donor-Acceptor Interactions

The methylthio substituent at the 8-position introduces unique donor-acceptor interactions that significantly modulate the electronic properties of the imidazo[1,2-a]pyrazine scaffold through sulfur's distinctive electronic characteristics and its ability to participate in various intermolecular interactions. Sulfur, with its larger atomic radius and lower electronegativity compared to oxygen, creates a more polarizable electron environment that can stabilize both positive and negative charge development during chemical reactions. The methylthio group functions as an electron-donating substituent through both inductive and mesomeric effects, with the sulfur atom's lone pairs capable of participating in resonance interactions with the heterocyclic π-system. Computational studies have demonstrated that the 8-methylthio substitution significantly increases electron density at positions 6 and 7 of the pyrazine ring while moderately affecting the electron distribution in the imidazole portion of the molecule. The sulfur atom's ability to act as both a hydrogen bond acceptor and a weak hydrogen bond donor creates opportunities for specific intermolecular interactions that can influence biological activity and crystal packing arrangements. Nuclear magnetic resonance studies have shown that the methylthio group exhibits characteristic chemical shifts that reflect its electronic environment, with the methyl protons typically appearing around 2.5-2.7 parts per million, indicating the electron-donating nature of the sulfur atom. The 8-methylthio substitution pattern has been associated with enhanced biological activity in several imidazo[1,2-a]pyrazine derivatives, possibly due to favorable interactions with biological targets or improved pharmacokinetic properties resulting from the lipophilic character of the methylthio group.

Crystallographic and Conformational Studies

Crystallographic analysis of this compound and related compounds provides crucial insights into the three-dimensional structure, intermolecular interactions, and solid-state packing arrangements that influence the compound's physical properties and potential biological activities. While specific crystallographic data for this exact compound is limited in the available literature, structural studies of closely related imidazo[1,2-a]pyrazine derivatives provide valuable comparative information about the conformational preferences and molecular geometry of this class of compounds. X-ray crystallographic studies of similar compounds have revealed that the imidazo[1,2-a]pyrazine scaffold maintains a highly planar geometry with minimal deviation from planarity, typically showing root-mean-square deviations of less than 0.01 Ångströms for the fused ring system atoms. The planarity of the heterocyclic core is maintained through the aromatic character of both rings and the constraints imposed by the fused ring system, which restricts conformational flexibility and contributes to the compound's stability.

Analysis of related structures has shown that substituents at the 3 and 8 positions can influence the overall molecular geometry, with the bromine atom at the 3-position typically lying in the plane of the heterocyclic system due to its participation in the extended π-system through resonance effects. The methylthio group at the 8-position generally adopts a conformation that minimizes steric interactions while optimizing orbital overlap with the heterocyclic π-system. Intermolecular interactions in the crystal lattice are dominated by weak hydrogen bonding interactions, π-π stacking between aromatic rings, and halogen bonding involving the bromine substituent. These interactions contribute to the overall stability of the crystal structure and can influence the compound's melting point, solubility, and other physical properties.

属性

IUPAC Name

3-bromo-8-methylsulfanylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c1-12-7-6-10-4-5(8)11(6)3-2-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYIGALBZPSWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN2C1=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727959
Record name 3-Bromo-8-(methylsulfanyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887475-39-0
Record name 3-Bromo-8-(methylsulfanyl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

3-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

This compound is a fused heterocyclic compound characterized by a bromine atom and a methylthio group at specific positions on the imidazo[1,2-a]pyrazine scaffold. This structural configuration is critical for its biological interactions.

Research indicates that compounds within the imidazo[1,2-a]pyrazine class exhibit various mechanisms of action:

  • Inhibition of Protein Kinases : This compound has been identified as an inhibitor of TTK (TTK protein kinase), which is implicated in cancer progression. The inhibition of TTK can lead to reduced proliferation of cancer cells and may serve as a therapeutic strategy against certain malignancies .
  • Antibacterial Properties : Substituted imidazo[1,2-a]pyrazines have shown potential as antibacterial agents against Gram-negative bacteria such as Helicobacter pylori and Legionella pneumophila. Their mechanism involves disrupting bacterial cell functions, which can be crucial for developing new antibiotics .
  • Anticancer Activity : In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyrazine exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with modifications at the C-6 and C-8 positions have shown significant growth inhibition across multiple cancer types, highlighting their potential as anticancer agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
TTK InhibitionInhibits TTK kinase activity
AntibacterialEffective against H. pylori, L. pneumophila
AnticancerCytotoxic to various cancer cell lines

Case Study: Anticancer Activity

A notable study evaluated the anticancer effects of various derivatives based on the imidazo[1,2-a]pyrazine scaffold. Compound 31 exhibited broad-spectrum activity against 51 cancer cell lines with GI50 values ranging from 0.80 to 2.87 µM. The compound's ability to intercalate with DNA was confirmed through binding studies, indicating a potential mechanism for its cytotoxic effects .

Pharmacokinetic Profile

The pharmacokinetics of imidazo[1,2-a]pyrazines suggest favorable absorption and distribution characteristics. Compounds in this class have shown good brain penetration and stability in metabolic studies, which are critical for their therapeutic applicability in neurological disorders and cancers .

科学研究应用

Case Studies

  • A study published in 2014 highlighted a series of 8-amino imidazo[1,2-a]pyrazine derivatives, including 3-bromo variants, which were shown to exhibit significant antibacterial activity against various Gram-negative bacteria. The compounds were synthesized and evaluated for their efficacy in inhibiting bacterial growth, demonstrating promising results against strains resistant to conventional antibiotics .
  • In another investigation, a novel series of imidazo[1,2-a]pyrazines was developed as inhibitors of bacterial type IV secretion systems. The structure-activity relationships (SAR) revealed that modifications at specific positions greatly influenced antibacterial potency .

Cytotoxicity Studies

The anticancer potential of 3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine has been explored through various cytotoxicity assays. Compounds derived from this scaffold have shown activity against a wide range of cancer cell lines.

Data Table: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Activity Type
31NCI-600.80 - 2.87Cytotoxic
30RPMI-822652.18Cytostatic
14SK-MEL-5<7Competitive Inhibitor

Note : Compound 31 exhibited broad-spectrum cytotoxicity across 51 cancer cell lines with varying degrees of growth inhibition (−98.48% to 98.86%) at a concentration of 10 µM .

Structure-Activity Relationships (SAR)

Understanding the SAR of imidazo[1,2-a]pyrazines is crucial for optimizing their biological activity. Modifications at the C-6 and C-8 positions have been shown to significantly affect both antibacterial and anticancer properties.

Key Findings

  • Substituents such as methylthio enhance solubility and bioavailability.
  • The presence of halogens (e.g., bromine) at specific positions can improve binding affinity to target proteins involved in disease mechanisms.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects
  • 3-Bromo-8-chloroimidazo[1,2-a]pyrazine (CAS 143591-61-1): Substitutions: Bromo (C3), chloro (C8). Key properties: Higher electrophilicity at C3 due to bromine’s electron-withdrawing effect; chloro at C8 enhances metabolic stability . Synthetic route: Derived from 2-amino-3-chloropyrazine via condensation with α-bromo aryl ketones .
  • 8-(1-Piperazinyl)imidazo[1,2-a]pyrazine :

    • Substitutions: Piperazinyl group (C8).
    • Activity: Selective α2-adrenergic receptor binding (Ki = 7.4 nM) with 70-fold selectivity over α1 receptors. Reduction of the imidazo ring decreases α2 affinity .
  • 6-Bromo-3-ethylimidazo[1,2-a]pyrazine (CAS 1464091-69-7) :

    • Substitutions: Ethyl (C3), bromo (C6).
    • Structural impact: Ethyl group introduces hydrophobicity; bromine at C6 may hinder π-stacking interactions .

Comparison Table 1: Substituent Effects on Imidazo[1,2-a]pyrazine Derivatives

Compound C3 Substituent C8 Substituent Key Property/Activity Reference
3-Bromo-8-(methylthio) Br SCH3 Hypothesized enhanced lipophilicity N/A
3-Bromo-8-chloro Br Cl Metabolic stability
8-(1-Piperazinyl) H Piperazinyl α2-Adrenergic receptor selectivity
6-Bromo-3-ethyl C2H5 Br (C6) Hydrophobic interactions

准备方法

Starting Material Preparation: 6-Bromo-8-(methylthio)imidazo[1,2-a]pyrazine

  • The precursor 6-bromo-8-(methylthio)imidazo[1,2-a]pyrazine can be synthesized by first preparing 8-(methylthio)imidazo[1,2-a]pyrazine, followed by bromination at the 6-position.
  • Bromination is often performed using N-bromosuccinimide (NBS) due to its efficiency and cleaner reaction profile compared to molecular bromine.
  • For example, treatment of 2-amino-5-methylpyrazine with NBS in ethanol at room temperature selectively brominates the 3-position of the pyrazine ring, yielding 2-amino-3-bromo-5-methylpyrazine in 90% yield.

Introduction of the Methylthio Group at the 8-Position

  • The methylthio substitution at the 8-position is introduced via nucleophilic substitution reactions on halo-substituted imidazo[1,2-a]pyrazines.
  • The 8-chloro or 8-bromo derivative reacts with sodium methylthiolate or methylthiol under controlled conditions to afford the 8-(methylthio) substituted product.
  • This substitution is generally carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures to facilitate nucleophilic displacement.

Bromination at the 3-Position to Yield this compound

  • Direct bromination at the 3-position of the imidazo[1,2-a]pyrazine core is challenging due to regioselectivity and potential overbromination.
  • A successful method involves using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) at 60 °C under an inert atmosphere for about 6.5 hours.
  • This procedure yields this compound in high purity and excellent yield (~96%).

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Bromination of amino pyrazine NBS in ethanol, room temperature 90 Selective bromination at 3-position of amino pyrazine
2 Ring formation (imidazo ring) Condensation with chloroacetaldehyde or α-bromo aryl ketones Variable Forms imidazo[1,2-a]pyrazine core
3 Methylthio substitution Nucleophilic substitution with methylthiolate in DMF or DMSO, elevated temp High Substitution at 8-position
4 Bromination at 3-position NBS in DMF, 60 °C, inert atmosphere, 6.5 h 96 Selective bromination yielding target compound

Detailed Research Findings and Analysis

  • Selectivity and Yield: The use of NBS for bromination steps is preferred due to its mildness and selectivity. The reaction in DMF at 60 °C under inert atmosphere prevents overbromination and side reactions, leading to high isolated yields (up to 96%).

  • Solvent Effects: DMF is the solvent of choice for bromination and nucleophilic substitution steps due to its polar aprotic nature, which stabilizes charged intermediates and promotes smooth reaction kinetics.

  • Reaction Time and Temperature: The bromination at the 3-position requires prolonged heating (~6.5 hours) at 60 °C to achieve complete conversion without decomposition. Nucleophilic substitutions typically require elevated temperatures (80–120 °C) for efficient substitution at the 8-position.

  • Purification: Post-reaction workup involves removal of DMF under reduced pressure, aqueous extraction, washing with sodium thiosulfate to remove residual halogens, drying, and chromatographic purification on silica gel using chloroform/hexane mixtures.

  • Alternative Approaches: Some literature reports the use of α-bromo aryl ketones and amino alcohol intermediates to construct substituted imidazo[1,2-a]pyrazines via condensation and cyclization steps, but these are more common for aryl substitutions rather than methylthio groups.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-bromo-8-(methylthio)imidazo[1,2-a]pyrazine?

  • Methodology : The compound can be synthesized via cyclization of halogenated pyrazine precursors (e.g., 2-bromo-3-methylpyrazine) with formamide under reflux with a base like potassium carbonate. Substitution reactions at the bromine position can introduce methylthio groups using sodium methanethiolate or similar nucleophiles .
  • Key Considerations : Optimize reaction time and temperature to minimize side products. Purification via column chromatography with gradients of methanol/ethyl acetate is recommended .

Q. What analytical techniques are critical for characterizing this compound?

  • Core Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., bromine at position 3, methylthio at position 8) via 1^1H and 13^13C NMR. For example, aromatic protons in imidazo[1,2-a]pyrazine derivatives typically appear at δ 8.30–9.03 ppm .
  • Mass Spectrometry : ESI-HRMS provides accurate molecular weight confirmation (e.g., calculated vs. observed [M+H]+) .
  • X-ray Crystallography : Resolve regiochemical ambiguities in fused-ring systems, as seen in structurally similar compounds .

Q. What are the primary biological targets of imidazo[1,2-a]pyrazine derivatives?

  • Mechanistic Insights : These compounds often target NF-κB (IC50_{50} ranges: 1–94 µmol L1^{-1}), pro-inflammatory cytokines (TNF-α, IL-6), and apoptotic pathways. Bromine and methylthio substituents enhance binding to hydrophobic enzyme pockets .
  • Experimental Validation : Use CLP-induced sepsis models in rats to assess anti-inflammatory effects via H&E staining, cytokine ELISA, and Western blotting for NF-κB/p65 .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Strategies :

  • Catalyst Screening : Replace traditional bases (K2_2CO3_3) with iodine or DBSA in toluene to improve regioselectivity and yield (e.g., up to 98% purity via HPLC) .
  • Solvent Optimization : Acetonitrile or DMSO enhances reaction homogeneity, while reducing polymerization byproducts .
    • Data-Driven Example : In iodine-catalyzed MCRs, tert-butyl isocyanide improves cyclization efficiency, yielding >85% for imidazo[1,2-a]pyrazines .

Q. How do structural modifications (e.g., bromine vs. methylthio) influence bioactivity?

  • Case Study :

  • Bromine : Enhances electrophilicity, improving NF-κB inhibition (IC50_{50} = 1.02 µmol L1^{-1} for compound 3h in ).
  • Methylthio : Increases lipophilicity, enhancing membrane permeability and reducing oxidative stress markers (e.g., MDA, MPO) in lung injury models .
    • Contradictions : Some studies report methylthio derivatives show reduced anticancer potency compared to halogenated analogs (e.g., IC50_{50} = 11–91 µM in HepG2 vs. 0.85 µM for doxorubicin) .

Q. How to resolve discrepancies in reported IC50_{50} values across studies?

  • Root Causes : Variability arises from assay conditions (e.g., cell line specificity, incubation time). For example, NF-κB inhibition in MCF-12A (non-cancerous) vs. HepG2 (cancerous) cells may differ due to basal pathway activity .
  • Validation Protocol :

  • Standardize cell lines (e.g., ATCC-certified HepG2/MCF-7).
  • Use internal controls (e.g., doxorubicin) and triplicate measurements .

Methodological Challenges

Q. What strategies mitigate toxicity in in vivo models?

  • Dosage Optimization : Start with 5–10 mg/kg (rat models) and monitor biochemical markers (ALT, AST) to avoid hepatotoxicity .
  • Formulation : Use PEGylated nanoparticles to enhance solubility and reduce renal clearance .

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

  • Key Parameters :

  • Substitution Patterns : Compare 3-bromo vs. 8-methylthio derivatives using molecular docking (e.g., AutoDock Vina) to quantify binding energies with NF-κB .
  • Data Table :
DerivativeSubstituentsIC50_{50} (µM)Target
3h8-(methylamino)1.02NF-κB
12b2-(4-aminophenyl)11HepG2
Source:

Critical Analysis of Evidence

  • Contradictory Findings : While reports non-cytotoxicity in MCF-12A cells, notes moderate toxicity (IC50_{50} = 91 µM in Vero cells). This highlights the need for cell-type-specific toxicity profiling.
  • Synthesis Scalability : Industrial methods () prioritize bromination/chlorination under inert conditions, whereas academic protocols favor MCRs for diversity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine
Reactant of Route 2
Reactant of Route 2
3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。